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Cat. No.: B124836

Get Quote

Introduction: The Significance of 3,5-
Diacetylpyrazole in Medicinal Chemistry
3,5-Diacetylpyrazole, a symmetrically substituted pyrazole derivative, represents a key

pharmacophore in the landscape of modern drug discovery. The pyrazole nucleus is a recurring

motif in a multitude of clinically significant pharmaceuticals, valued for its metabolic stability and

versatile binding capabilities. The addition of acetyl groups at the 3 and 5 positions introduces

crucial hydrogen bond acceptors and potential sites for further chemical modification, making

3,5-diacetylpyrazole an attractive scaffold for the design of novel therapeutic agents. Its

structural rigidity and defined electronic properties are of particular interest to researchers and

drug development professionals exploring new molecular entities with targeted biological

activities.

This in-depth technical guide provides a comprehensive overview of the spectroscopic

properties of 3,5-diacetylpyrazole, including Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. Understanding these characteristics is paramount for
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unambiguous identification, purity assessment, and the elucidation of its behavior in biological

systems. While direct experimental spectra for this specific compound are not widely published,

this guide offers a robust analysis based on established spectroscopic principles and data from

closely related analogs, providing a reliable reference for scientists working in this domain.

Molecular Structure and Synthesis Overview
The foundational step in characterizing any compound is a clear understanding of its molecular

architecture and a reliable method for its synthesis.

Molecular Structure:

3,5-Diacetylpyrazole, with the chemical name 1,1'-(1H-pyrazole-3,5-diyl)bis(ethan-1-one),

possesses a planar five-membered pyrazole ring with acetyl groups attached to the carbon

atoms at positions 3 and 5. The presence of a proton on one of the nitrogen atoms allows for

tautomerism.

Figure 1: Molecular Structure of 3,5-Diacetylpyrazole.

Synthetic Protocol: A Generalized Approach

The synthesis of 3,5-disubstituted pyrazoles is a well-established area of heterocyclic

chemistry. A common and effective method involves the condensation of a 1,3-dicarbonyl

compound with hydrazine or its derivatives. For 3,5-diacetylpyrazole, a suitable precursor

would be a 1,3,5-tricarbonyl compound.

1,3,5-Tricarbonyl Precursor

Condensation & CyclizationHydrazine Hydrate (N2H4·H2O)

Solvent (e.g., Ethanol, Acetic Acid)

3,5-Diacetylpyrazole Purification (Recrystallization/Chromatography) Pure 3,5-Diacetylpyrazole
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Figure 2: Generalized Synthetic Workflow for 3,5-Diacetylpyrazole.

Step-by-Step Methodology:

Precursor Selection: The synthesis would commence with a suitable 1,3,5-tricarbonyl

compound, such as 2,4,6-heptanetrione.

Reaction Setup: The tricarbonyl precursor is dissolved in an appropriate solvent, typically a

lower alcohol like ethanol or a weak acid such as acetic acid, to facilitate the reaction.

Hydrazine Addition: Hydrazine hydrate is added to the solution, often in a dropwise manner,

to control the exothermic nature of the reaction. The mixture is then typically heated under

reflux to drive the condensation and subsequent cyclization to completion.

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under

reduced pressure. The crude product may precipitate upon cooling or after the addition of

water.

Purification: The crude 3,5-diacetylpyrazole is then purified using standard techniques such

as recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column

chromatography to yield the pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Based on the known spectral data of related pyrazole derivatives, such as 3,5-

dimethylpyrazole, and considering the electronic effects of the acetyl groups, the following ¹H

and ¹³C NMR spectral data are predicted for 3,5-diacetylpyrazole.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
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Proton

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Notes

NH ~13.0 - 14.0 Broad Singlet 1H

The acidic proton

on the nitrogen is

expected to be

significantly

deshielded and

may exchange

with D₂O.

C4-H ~6.5 - 7.0 Singlet 1H

The proton on

the C4 position

of the pyrazole

ring. The

electron-

withdrawing

acetyl groups will

shift this proton

downfield

compared to 3,5-

dimethylpyrazole

.

CH₃ (Acetyl) ~2.5 - 2.7 Singlet 6H

The six

equivalent

protons of the

two methyl

groups of the

acetyl

substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments within the molecule.
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Carbon
Predicted Chemical Shift (δ,

ppm)
Notes

C=O (Acetyl) ~190 - 200

The carbonyl carbons of the

acetyl groups are expected in

the typical range for ketones.

C3/C5 ~145 - 155

The carbons of the pyrazole

ring attached to the acetyl

groups.

C4 ~110 - 115
The carbon at the 4-position of

the pyrazole ring.

CH₃ (Acetyl) ~25 - 30
The methyl carbons of the

acetyl groups.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of 3,5-diacetylpyrazole is predicted to exhibit the following

characteristic absorption bands.

Functional Group
Predicted

Wavenumber (cm⁻¹)
Intensity Vibrational Mode

N-H 3200 - 3400 Medium, Broad Stretching

C-H (Aromatic) 3000 - 3100 Weak Stretching

C-H (Aliphatic) 2850 - 3000 Weak Stretching

C=O (Ketone) 1680 - 1700 Strong Stretching

C=N (Pyrazole Ring) 1580 - 1620 Medium Stretching

C=C (Pyrazole Ring) 1450 - 1550 Medium Stretching

The most prominent feature in the IR spectrum will be the strong absorption band

corresponding to the C=O stretching of the two acetyl groups.
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to gain structural information through

fragmentation analysis.

Predicted Mass Spectrum Data:

Molecular Formula: C₇H₈N₂O₂

Molecular Weight: 152.15 g/mol

Molecular Ion Peak (M⁺): m/z = 152

Predicted Fragmentation Pathway:

A primary fragmentation pathway for 3,5-diacetylpyrazole under electron ionization (EI) is the

loss of a methyl group from one of the acetyl moieties, followed by the loss of carbon

monoxide.

[C₇H₈N₂O₂]⁺˙
m/z = 152

[M - CH₃]⁺
m/z = 137- •CH₃

[M - CO]⁺˙
m/z = 124

- CO

[M - CH₃CO]⁺
m/z = 109

- CO

Click to download full resolution via product page

Figure 3: Predicted Mass Spectrometry Fragmentation of 3,5-Diacetylpyrazole.

Conclusion: A Valuable Tool for Drug Discovery
While experimental spectroscopic data for 3,5-diacetylpyrazole remains to be extensively

published, this technical guide provides a robust, predictive framework for its characterization.

The presented NMR, IR, and MS data, derived from established principles and comparison with

analogous structures, offer researchers, scientists, and drug development professionals a solid

foundation for identifying and utilizing this important heterocyclic scaffold. As the interest in
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pyrazole-based therapeutics continues to grow, a thorough understanding of the spectroscopic

properties of key building blocks like 3,5-diacetylpyrazole will be instrumental in accelerating

the design and synthesis of next-generation medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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